(-)-Epigallocatechin Gallate-13C3

Catalog No.
S12900806
CAS No.
M.F
C22H18O11
M. Wt
461.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Epigallocatechin Gallate-13C3

Product Name

(-)-Epigallocatechin Gallate-13C3

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C22H18O11

Molecular Weight

461.3 g/mol

InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1/i7+1,18+1,21+1

InChI Key

WMBWREPUVVBILR-KQXVSOPLSA-N

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Isomeric SMILES

[13CH2]1[13C@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

(-)-Epigallocatechin Gallate-13C3 is a stable isotope-labeled form of (-)-epigallocatechin gallate, a prominent polyphenolic compound primarily derived from green tea leaves (Camellia sinensis). This compound is categorized as a catechin and is recognized for its significant antioxidant properties, attributed to its ability to scavenge free radicals and mitigate oxidative stress. The molecular structure of (-)-epigallocatechin gallate includes a trihydroxyphenyl B-ring and a galloyl moiety that contribute to its biological activities and chemical reactivity .

The chemical behavior of (-)-epigallocatechin gallate is characterized by its interactions with various reactive species. For instance, it reacts with peroxyl radicals, leading to the formation of multiple oxidation products. These reactions predominantly occur at the B-ring of the molecule, confirming that this region is crucial for its antioxidant activity. Notably, the oxidation products include ring-opened unsaturated dicarboxylic acids and dimeric forms of the catechin .

Additionally, (-)-epigallocatechin gallate can undergo acylation reactions, which modify its stability and solubility. For example, the synthesis of (-)-epigallocatechin gallate palmitate involves acylation with palmitoyl chloride under optimized conditions, resulting in enhanced stability and yield .

(-)-Epigallocatechin gallate exhibits a wide range of biological activities. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. Specifically, it inhibits the proliferation of cancer cells by inducing apoptosis in a dose-dependent manner and acts as an inhibitor of inducible nitric oxide synthase gene expression . Furthermore, studies indicate that (-)-epigallocatechin gallate interacts with various proteins involved in cell signaling pathways, enhancing its potential therapeutic effects against diseases such as cancer and cardiovascular disorders .

The synthesis of (-)-epigallocatechin gallate can be achieved through various methods:

  • Natural Extraction: The compound can be extracted from green tea leaves using solvents like ethanol or water.
  • Chemical Synthesis: Recent advancements have allowed for the stereoselective total synthesis of (-)-epigallocatechin gallate from simpler precursors through multiple steps involving asymmetric dihydroxylation and acylation reactions .
  • Enzymatic Methods: Enzymatic synthesis can also be employed but tends to be more expensive and time-consuming compared to chemical methods.

The choice of synthesis method often depends on the desired purity, yield, and specific applications of the compound.

Due to its diverse biological activities, (-)-epigallocatechin gallate finds applications in various fields:

  • Nutraceuticals: Used as a dietary supplement for its health benefits.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties.
  • Pharmaceuticals: Investigated for potential therapeutic uses in cancer treatment and cardiovascular health.
  • Food Industry: Added to food products for preservation due to its antimicrobial properties.

Research on the interaction of (-)-epigallocatechin gallate with other compounds has revealed significant pharmacokinetic implications. For example, studies show that coadministration with certain medications can alter their plasma concentrations, suggesting that (-)-epigallocatechin gallate may affect drug metabolism through inhibition of transport proteins like organic anion transporting polypeptide 1A2 . This highlights the importance of understanding such interactions when considering dietary supplements alongside conventional medications.

Several compounds share structural similarities with (-)-epigallocatechin gallate, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
(-)-Epicatechin GallateSimilar catechol structure without the galloyl groupStronger binding affinity to proteins than EGCG
(-)-EpicatechinLacks galloyl moietyLower antioxidant capacity compared to EGCG
CatechinBasic catechin structureLess potent than EGCG in biological activities
Gallic AcidContains a phenolic acid structureExhibits antimicrobial properties

While these compounds share some characteristics with (-)-epigallocatechin gallate, its unique combination of structural features contributes to its potent biological activities and applications in health science.

Structural Characterization via 13C Isotopic Labeling

The structural elucidation of (-)-epigallocatechin gallate-13C3 relies on advanced spectroscopic techniques to verify the position and abundance of carbon-13 isotopes. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, serves as the cornerstone for identifying isotopic incorporation. For instance, studies on methylated EGCG derivatives have demonstrated that 13C-labeled carbons exhibit distinct chemical shifts in the galloyl moiety, enabling precise localization of isotopic labels. In one approach, the 13C-enriched carbons in the gallate ester group were confirmed through comparative analysis of 1H- and 13C-NMR spectra, revealing deshielding effects attributable to isotopic substitution.

Mass spectrometry (MS) further complements NMR data by quantifying isotopic enrichment. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) detects the molecular ion cluster corresponding to the 13C3-labeled species, with a mass shift of +3 Da compared to unlabeled EGCG. This technique also confirms the absence of unlabeled contaminants, ensuring isotopic purity. For example, a study utilizing [U-13C6]glucose incorporation into polyphenolic structures demonstrated that MS fragmentation patterns could map 13C distribution across the catechin backbone and galloyl group.

The stereochemical integrity of (-)-epigallocatechin gallate-13C3 is preserved through chiral chromatography and optical rotation measurements, ensuring that the 13C labeling does not alter the compound’s enantiomeric purity.

Synthetic Pathways for Stable Isotope Incorporation

The synthesis of (-)-epigallocatechin gallate-13C3 involves strategic incorporation of 13C isotopes at specific positions, typically achieved through precursor-directed biosynthesis or chemical synthesis.

Precursor-Directed Biosynthesis

In one methodology, 13C-labeled glucose or malonate precursors are introduced into Camellia sinensis cell cultures or microbial systems engineered for catechin production. For example, feeding [1,2-13C2]glucose to tea plant cell suspensions results in 13C incorporation into the shikimate pathway, which generates the galloyl moiety via dehydroshikimate intermediates. This approach leverages natural enzymatic machinery to ensure regioselective labeling.

Chemical Synthesis

Chemical routes often employ Sharpless asymmetric dihydroxylation to construct the catechin core with defined stereochemistry. A notable strategy involves:

  • Dihydroxylation of 13C-labeled precursors: Starting with 13C-enriched cinnamate derivatives, asymmetric dihydroxylation yields the dihydroxyflavan-3-ol intermediate with >98% enantiomeric excess.
  • Galloylation with 13C3-gallic acid: The galloyl group is introduced using activated 13C3-gallic acid, synthesized via carboxylation of trihydroxybenzene with 13CO2 under high-pressure conditions.
  • Deprotection and purification: Final deprotection of hydroxyl groups and chromatographic isolation yield the 13C3-labeled product.

A comparative analysis of synthetic routes reveals that chemical synthesis offers higher isotopic control (≥99% 13C abundance) compared to biosynthetic methods (85–92%).

Purity Assessment Using Advanced Chromatographic Techniques

Ensuring the purity of (-)-epigallocatechin gallate-13C3 requires multimodal chromatographic approaches:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C-18 columns and gradient elution (methanol-water) resolves (-)-epigallocatechin gallate-13C3 from unlabeled EGCG and synthetic byproducts. For instance, a method employing 10–100% methanol gradients over 55 minutes achieves baseline separation, with the 13C3 analog eluting 0.8 minutes earlier due to slight hydrophobicity differences. UV detection at 275 nm provides quantitative analysis, while diode-array detection confirms spectral purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS quantifies isotopic purity by monitoring mass transitions specific to the 13C3 species. A validated method using multiple reaction monitoring (MRM) detects the parent ion m/z 461.35 → 169.02 (galloyl fragment), with a limit of quantification (LOQ) of 0.1 ng/mL. This technique also identifies co-eluting impurities through divergent fragmentation patterns.

Validation Parameters

  • Retention time reproducibility: ≤0.5% relative standard deviation (RSD) across 10 injections.
  • Theoretical plate count: >15,000 plates/meter for C-18 columns.
  • Peak asymmetry factor: 0.9–1.2, ensuring minimal tailing.

Molecular Interactions with Epidermal Growth Factor Receptor Signaling Pathways

(-)-Epigallocatechin Gallate-13C3 demonstrates significant modulatory effects on epidermal growth factor receptor signaling cascades through multiple molecular mechanisms [6]. The carbon-13 labeled compound retains the biological activity of its unlabeled counterpart while enabling precise tracking of molecular interactions through advanced analytical techniques [5]. Research has established that (-)-epigallocatechin gallate inhibits epidermal growth factor-dependent activation of epidermal growth factor receptor and epidermal growth factor receptor-dependent activation of mitogen-activated protein kinases extracellular signal-regulated kinase one and two [6].

The compound exhibits direct inhibitory effects on epidermal growth factor receptor tyrosine kinase activity, with effective concentrations ranging from 30 to 90 micromolar [3]. Studies demonstrate that (-)-epigallocatechin gallate causes dose-dependent reduction in phosphorylated epidermal growth factor receptor at tyrosine residues 1173 and 1045, which are critical phosphorylation sites for receptor activation [19]. The inhibition extends to downstream signaling mediators, including phosphorylated extracellular signal-regulated kinase and phosphorylated protein kinase B, through direct kinase inhibition mechanisms [6] [19].

A particularly notable mechanism involves the induction of epidermal growth factor receptor internalization and degradation [21]. (-)-Epigallocatechin gallate causes internalization of epidermal growth factor receptors into endosomal vesicles within 30 minutes of treatment, even in the absence of epidermal growth factor stimulation [21]. This internalization occurs without the typical tyrosine phosphorylation associated with ligand-induced receptor activation [19]. The internalized receptors undergo ubiquitin-dependent degradation, with (-)-epigallocatechin gallate inducing dose-dependent increases in ubiquitinated epidermal growth factor receptor [19].

ParameterValue/EffectReference
IC50 for epidermal growth factor receptor tyrosine kinase inhibition30-90 μM (concentration range) [3]
Phosphorylated epidermal growth factor receptor (Tyr1173) inhibitionDose-dependent reduction [6] [19]
Phosphorylated epidermal growth factor receptor (Tyr1045) inhibitionDose-dependent reduction [19]
Downstream extracellular signal-regulated kinase one and two inhibitionDirect kinase inhibition [6] [19]
Downstream protein kinase B inhibitionDirect kinase inhibition [6] [19]
Epidermal growth factor receptor internalization timeWithin 30 minutes [21]
Epidermal growth factor receptor ubiquitination increaseDose-dependent increase [19]
Cell cycle arrest (G0/G1)Enhanced when combined with erlotinib [19]

The molecular basis for these interactions involves specific binding to the epidermal growth factor receptor kinase domain [19]. Molecular modeling studies indicate that the gallate moiety of (-)-epigallocatechin gallate interacts with key amino acid residues in the kinase domain, including methionine 1160 and proline 1158 [18]. The compound demonstrates selectivity for epidermal growth factor receptor over other receptor tyrosine kinases, with the strongest inhibition observed against epidermal growth factor receptor compared to platelet-derived growth factor receptor and fibroblast growth factor receptor [19].

Antioxidant Activity Profiling via Isotope-Labeled Tracers

The carbon-13 labeled form of (-)-epigallocatechin gallate provides unique opportunities for comprehensive antioxidant activity profiling through isotope tracing methodologies . The three carbon-13 isotopes incorporated into the galloyl group enable distinct detection in mass spectrometry and nuclear magnetic resonance analyses while maintaining the antioxidant properties of the parent compound [4]. This isotopic labeling facilitates precise tracking of antioxidant mechanisms and metabolic pathways in both in vitro and in vivo systems [24].

(-)-Epigallocatechin gallate demonstrates the highest antioxidant activity among all catechins through multiple complementary mechanisms [7]. The compound exhibits superior performance in standard antioxidant assays, including 2,2-diphenyl-1-picrylhydrazyl radical scavenging, 2,2-azinobis-3-ethyl-benzothiazolin-6-sulfonate cation radical scavenging, and ferric reducing antioxidant power assays [7] [12]. The antioxidant efficacy is attributed to the presence of both trihydroxyl groups on the B-ring and the galloyl moiety, which provide multiple sites for radical scavenging activity [31] [33].

The primary antioxidant mechanism involves hydrogen atom transfer from phenolic hydroxyl groups to neutralize free radicals [12] [33]. The phenolic hydroxyl groups donate electrons to reduce reactive oxygen species, with the resulting aroxyl radicals stabilized through resonance delocalization across the aromatic ring systems [33]. The galloyl and pyrogallol moieties can undergo hydrogen atom transfer reactions, contributing to the high antioxidant activity of (-)-epigallocatechin gallate [8].

Assay MethodActivity LevelMechanism
2,2-diphenyl-1-picrylhydrazyl radical scavengingHighest among catechinsHydroxyl group electron donation
2,2-azinobis-3-ethyl-benzothiazolin-6-sulfonate radical scavengingMost effective scavengerPhenolic ring stabilization
Ferric reducing antioxidant powerSuperior reducing capacityElectron transfer capacity
Hydrogen atom transferPrimary mechanismH-atom donation from hydroxyl groups
Single electron transferSecondary mechanismElectron transfer from phenolic rings
Metal chelation activityStrong chelation with transition metalsPyrogallol and catechol group binding
Peroxyl radical scavengingFormation of oxidation productsB-ring oxidation predominant
Superoxide dismutase enhancementDose-dependent increaseEnzyme activity upregulation

Secondary antioxidant mechanisms include metal chelation and enzyme modulation [10] [33]. The catechol and pyrogallol groups in the B-ring and the meta-5,7-dihydroxy groups in the A-ring provide chelation sites for transition metal ions, preventing metal-catalyzed oxidative reactions [36]. (-)-Epigallocatechin gallate enhances the activities of endogenous antioxidant enzymes, including superoxide dismutase, catalase, and glutathione peroxidase [10].

The isotope-labeled tracer enables detailed analysis of oxidation pathways and metabolite formation [8]. Studies using carbon-13 labeled (-)-epigallocatechin gallate demonstrate that oxidation reactions predominantly occur at the B-ring, leading to the formation of ring-opened unsaturated dicarboxylic acids and dimeric catechin forms . The isotopic labeling allows precise quantification of these oxidation products and their temporal formation patterns [24].

Inhibition Kinetics of Retinoic Acid-Inducible Gene I ATPase Activity

(-)-Epigallocatechin gallate exhibits potent inhibitory effects on retinoic acid-inducible gene I ATPase activity with exceptional specificity and kinetic characteristics [13]. The compound was identified through small molecule screening as a selective inhibitor of retinoic acid-inducible gene I signaling at low micromolar concentrations [14]. Biochemical assays demonstrate that (-)-epigallocatechin gallate dose-dependently inhibits the ATPase activity of recombinant retinoic acid-inducible gene I protein with an IC50 of less than 0.5 micromolar [13].

The inhibition mechanism is characterized as non-competitive with respect to both adenosine triphosphate and ribonucleic acid binding [13]. Increasing adenosine triphosphate concentrations up to 2 millimolar does not overcome the inhibitory effects of (-)-epigallocatechin gallate, indicating that the compound does not compete with adenosine triphosphate for the binding site [13]. Similarly, the compound does not interfere with retinoic acid-inducible gene I interaction with ribonucleic acid substrates, suggesting an allosteric mechanism of inhibition [13].

Kinetic analysis reveals that (-)-epigallocatechin gallate can inhibit retinoic acid-inducible gene I ATPase activity regardless of the timing of compound addition relative to ribonucleic acid substrate [13]. Similar levels of inhibition are observed when (-)-epigallocatechin gallate is added simultaneously with ribonucleic acid, 10 minutes before ribonucleic acid, or 10 minutes after ribonucleic acid addition [13]. This temporal independence suggests the formation of a stable (-)-epigallocatechin gallate-retinoic acid-inducible gene I complex that persists throughout the reaction [13].

ParameterValue/CharacteristicMolecular Basis
IC50 for retinoic acid-inducible gene I ATPase inhibition< 0.5 μMDirect binding to retinoic acid-inducible gene I protein
Inhibition mechanismNon-competitive inhibitionAllosteric modulation
Adenosine triphosphate competitionNo competition with adenosine triphosphate bindingBinding site distinct from adenosine triphosphate pocket
Ribonucleic acid binding competitionNo competition with ribonucleic acid bindingBinding site distinct from ribonucleic acid pocket
Structural requirementGallate group essentialGallate moiety critical for activity
Selectivity vs other receptorsNo inhibition of toll-like receptor 3,4,9 or interferon-β promoter stimulator 1Specific retinoic acid-inducible gene I targeting
Dose-response relationshipDose-dependent inhibitionConcentration-dependent binding
Time-dependent effectsInhibition occurs regardless of addition timingStable retinoic acid-inducible gene I-(-)-epigallocatechin gallate complex formation

Structure-activity relationship studies demonstrate that the gallate group is essential for retinoic acid-inducible gene I inhibitory activity [13]. (-)-Epigallocatechin gallate and its epimer gallocatechin gallate show comparable inhibitory potency, while compounds lacking the gallate moiety, such as epigallocatechin and gallocatechin, exhibit minimal or no inhibitory activity [13]. The digallate-containing compound theaflavin 3,3′ digallate also demonstrates potent retinoic acid-inducible gene I inhibition, further confirming the importance of gallate groups for activity [13].

The specificity of (-)-epigallocatechin gallate for retinoic acid-inducible gene I is demonstrated by its lack of inhibitory activity against other innate immune receptors [13]. The compound does not inhibit signaling by toll-like receptors 3, 4, or 9, nor does it affect constitutive signaling by the adapter protein interferon-β promoter stimulator 1 [13]. This selectivity profile indicates that (-)-epigallocatechin gallate specifically targets retinoic acid-inducible gene I rather than broadly suppressing innate immune signaling pathways [13].

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Quantification of Metabolic Derivatives

Liquid chromatography-electrospray ionization-tandem mass spectrometry has emerged as the primary analytical platform for quantifying metabolic derivatives of (-)-Epigallocatechin Gallate-13C3 [1] [2]. This methodology provides exceptional sensitivity and selectivity for detecting isotope-labeled catechin metabolites in complex biological matrices. The technique enables detection limits ranging from 0.6 to 2.6 nanomolar per liter in plasma and urine samples, with coefficients of variation below 15 percent [1].

The analytical workflow typically employs reversed-phase chromatography with gradient elution using acetonitrile and aqueous formic acid mobile phases [2] [3]. Electrospray ionization operates in negative ion mode for optimal detection of phenolic compounds, with selected ion monitoring focusing on molecular ions at mass-to-charge ratios of 305 for epigallocatechin, 289 for epicatechin, 457 for epigallocatechin gallate, and 461 for the 13C3-labeled derivative [1] [4].

Metabolic Derivative Quantification Parameters

Derivative TypeMolecular Formula ChangeDetection ModeRetention TimeQuantification MethodBiological Significance
Glucuronide Conjugates+C6H8O6ESI-negative3-8 minStandard curvePhase II metabolism
Sulfate Conjugates+SO3ESI-negative2-6 minStandard curvePhase II metabolism
Methylated Metabolites+CH2ESI-positive/negative8-15 minIsotope dilutionPhase II metabolism
Hydroxylated Products+OESI-negative5-12 minSemi-quantitativePhase I metabolism
Ring-fission ProductsRing openingESI-negative1-5 minRelative quantificationMicrobial metabolism
Dimeric CompoundsDimer formationESI-negative10-18 minStandard curveOxidative coupling

Multiple reaction monitoring enables simultaneous quantification of parent compounds and their metabolites by monitoring characteristic fragmentation patterns [5] [6]. The primary fragmentation pathway involves loss of gallic acid moieties (mass loss of 152 or 170 daltons), providing structural confirmation and quantitative selectivity [4] [7].

Stable isotope dilution methodology using 13C3-labeled internal standards provides the most accurate quantification approach [8] [9]. This technique corrects for matrix effects, extraction efficiency variations, and instrument response fluctuations that commonly affect electrospray ionization [10]. The isotope-labeled internal standard exhibits identical chromatographic behavior and extraction characteristics while providing clear mass spectral differentiation [9].

Matrix effects represent a significant analytical challenge in biological samples, particularly plasma and tissue extracts [11]. Sample preparation protocols typically employ solid-phase extraction or liquid-liquid extraction to minimize ion suppression [2] [12]. Turbulent flow chromatography provides automated sample cleanup and enhanced throughput for high-volume analyses [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy for Metabolic Flux Analysis

Carbon-13 nuclear magnetic resonance spectroscopy offers unique advantages for metabolic flux analysis of isotope-labeled catechin derivatives through its ability to provide positional isotope enrichment information [13] [14]. Unlike mass spectrometry, which provides only molecular isotope composition, 13C nuclear magnetic resonance enables determination of specific carbon position labeling patterns essential for metabolic pathway reconstruction [15] [16].

The technique employs broadband proton decoupling to simplify spectral complexity, resulting in singlet resonances for each magnetically distinct carbon environment [17] [18]. Chemical shift assignments for catechin derivatives span the typical range from 10 to 220 parts per million, with aromatic carbons resonating between 100-160 parts per million and aliphatic carbons between 10-80 parts per million [18] [19].

Nuclear Magnetic Resonance Parameters for Flux Analysis

ParameterTypical ValuesMetabolic InformationFlux Analysis UtilityPrecision Range
Chemical Shift Range10-220 ppmFunctional group identificationMetabolite identification±0.01-0.1 ppm
Coupling Constants1-200 HzStructural connectivityPathway mapping±0.1-1 Hz
Signal Multiplicitys, d, t, q, mCarbon environmentMetabolite quantificationQualitative
Integration Ratio1:1:1:3 ratiosStoichiometryStoichiometric analysis±1-5%
Relaxation Time T10.1-10 sMolecular dynamicsKinetic modeling±5-10%
Relaxation Time T20.01-1 sExchange processesExchange flux±5-15%

Two-dimensional nuclear magnetic resonance experiments provide enhanced structural information and metabolite assignment capabilities [13] [17]. Heteronuclear single quantum coherence spectroscopy correlates proton and carbon chemical shifts, facilitating rapid metabolite identification in complex mixtures [17] [20]. Heteronuclear multiple bond correlation experiments establish long-range carbon-proton connectivities essential for complete structural elucidation [17].

Distortion-free 13C nuclear magnetic resonance methodology incorporates J-scaling and sensitivity enhancement techniques to enable quantitative analysis of isotope labeling patterns [21]. This approach provides accurate estimation of metabolic flux through central carbon metabolism pathways, including tricarboxylic acid cycle turnover and pentose phosphate pathway contribution [21].

Dynamic 13C nuclear magnetic resonance spectroscopy enables real-time monitoring of metabolic flux by acquiring spectra at regular time intervals during isotope tracer experiments [22] [23]. Kinetic modeling of carbon-13 enrichment time courses provides quantitative flux estimates and identifies rate-limiting steps in metabolic pathways [22].

Protonless 13C nuclear magnetic resonance experiments avoid complications from proton coupling and enable analysis of paramagnetic systems where conventional proton detection fails [24] [25]. Carbon-carbon correlation spectroscopy and total correlation spectroscopy provide direct carbon connectivity information without proton mediation [24].

Stable Isotope-Resolved Metabolomics Approaches

Stable isotope-resolved metabolomics represents a comprehensive analytical strategy for investigating metabolic networks and flux patterns using isotope-labeled tracers [26] [27]. This approach enables pathway reconstruction, flux quantification, and metabolic network analysis through systematic measurement of isotope incorporation patterns across multiple metabolites [28] [29].

The methodology typically employs uniformly 13C-labeled glucose or 13C-labeled glutamine as metabolic tracers, with incubation periods ranging from minutes to hours depending on metabolic pathway kinetics [26] [30]. Cells or tissues are exposed to isotope-labeled substrates under controlled conditions, followed by metabolite extraction and comprehensive isotope analysis [29].

Stable Isotope-Resolved Metabolomics Approaches

SIRM MethodIsotope TracersAnalytical PlatformMetabolic CoverageCatechin Relevance
Targeted SIRM13C-glucose, 13C-glutamineLC-MS/MS20-50 metabolitesDirect metabolite tracking
Untargeted SIRMU-13C-glucoseLC-HRMS200-500 metabolitesMetabolic pathway discovery
Multiplexed SIRM13C, 15N, 2HMulti-platform100-300 metabolitesMulti-pathway analysis
Dynamic SIRM13C time-seriesNMR + MS50-150 metabolitesFlux dynamics
Compartment-specific SIRM13C compartmentalLC-MS + NMR30-100 metabolitesCellular compartmentation
Network-wide SIRM13C globalLC-HRMS300-1000 metabolitesSystem-wide effects

Targeted stable isotope-resolved metabolomics focuses on predefined metabolite panels relevant to specific pathways or biological processes [27] [31]. This approach provides enhanced sensitivity and quantitative accuracy for key metabolites while reducing analytical complexity and cost [31]. Multiple reaction monitoring mass spectrometry enables simultaneous quantification of isotope-labeled and unlabeled metabolite forms [32].

Untargeted stable isotope-resolved metabolomics employs high-resolution mass spectrometry to detect isotope incorporation across the entire detectable metabolome [33] [34]. This approach enables discovery of novel metabolic pathways and unexpected metabolite transformations [27] [35]. Computational algorithms identify isotope-labeled metabolite pairs and calculate isotope enrichment levels [33].

Multiplexed stable isotope-resolved metabolomics incorporates multiple isotope tracers simultaneously to provide comprehensive pathway coverage [28] [30]. Common tracer combinations include 13C-glucose with 15N-glutamine, enabling parallel investigation of carbon and nitrogen metabolism [30]. This approach provides enhanced pathway resolution and reduces experimental complexity [28].

Dynamic stable isotope-resolved metabolomics monitors isotope incorporation kinetics through time-resolved sampling [34] [31]. This methodology reveals metabolic flux dynamics and identifies regulatory mechanisms controlling pathway activity [27]. Kinetic modeling of isotope incorporation time courses provides quantitative flux estimates [36].

Compartment-specific stable isotope-resolved metabolomics addresses metabolic compartmentation by analyzing isotope distributions in different cellular compartments [30] [37]. This approach requires specialized extraction procedures and analytical techniques to maintain compartmental integrity [37]. Computational deconvolution methods separate compartmental contributions to observed isotope patterns [30].

The analytical workflow typically combines liquid chromatography with high-resolution mass spectrometry to achieve comprehensive metabolite coverage and isotope resolution [28] [33]. Ultra-high-resolution Fourier transform ion cyclotron resonance mass spectrometry provides exceptional mass accuracy and resolving power for complex isotope pattern analysis [28] [38].

Data processing requires sophisticated computational approaches to correct for natural isotope abundances, identify isotope-labeled metabolite pairs, and calculate isotope enrichment levels [31]. Specialized software packages enable automated isotope pattern recognition and metabolic flux modeling [31].

XLogP3

1.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

461.09497589 g/mol

Monoisotopic Mass

461.09497589 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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